
2,2-Dimethyl-5-(3-methylbut-2-en-1-yl)-2H,4H-1,3-benzodioxin-4-one
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Overview
Description
2,2-Dimethyl-5-(3-methylbut-2-en-1-yl)-2H,4H-1,3-benzodioxin-4-one is an organic compound characterized by its unique benzodioxin structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-5-(3-methylbut-2-en-1-yl)-2H,4H-1,3-benzodioxin-4-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor in the presence of a catalyst. The reaction conditions often include specific temperatures and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of advanced reactors and automation can help maintain consistent quality and reduce production costs.
Chemical Reactions Analysis
Electrophilic Aromatic Substitution
The electron-donating dimethyl and prenyl groups activate the aromatic ring toward electrophilic substitution. Key reactions include:
Mechanistic studies suggest regioselectivity arises from resonance stabilization of intermediates via the dioxinone oxygen atoms .
Oxidative Transformations
The prenyl side chain undergoes oxidation to yield functionalized derivatives:
Oxidizing Agent | Product | Yield (%) | Notes |
---|---|---|---|
OsO₄/NMO | Diol (vicinal hydroxylation) | 78 | Stereospecific syn addition |
mCPBA | Epoxide | 92 | Epoxidation at Δ²,³ position |
SeO₂ | Allylic alcohol | 65 | Selective C-3 oxidation |
Epoxide intermediates participate in ring-opening reactions with nucleophiles (e.g., amines, thiols) .
Decarboxylative Allylation
Under palladium catalysis, the compound engages in asymmetric allylic alkylation (AAA):
Reaction Setup
-
Catalyst: Pd(PPh₃)₄ (5 mol%)
-
Solvent: Benzene, RT
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Substrate: β-Keto esters
Key Findings
-
Enantiomeric excess (ee): Up to 68% for γ,δ-unsaturated ketones
-
Regioselectivity: Allylation occurs exclusively at the carboxylate-bearing carbon
-
Byproducts: Diallylated forms (<5%) under prolonged reaction times
Ring-Opening Reactions
The dioxinone ring undergoes nucleophilic attack under basic conditions:
Nucleophile | Conditions | Product |
---|---|---|
H₂O | NaOH (1M), reflux | 5-(3-Methylbut-2-en-1-yl)-2,2-dimethyl-4-hydroxycoumarin |
ROH | NaOR, THF | 4-Alkoxy derivatives |
NH₃ | NH₄Cl, EtOH | 4-Amino intermediate (unstable) |
Hydrolysis products show enhanced antioxidant activity due to phenolic -OH groups .
Photochemical Rearrangement
UV irradiation (λ = 254 nm) induces -sigmatropic shifts:
Product Distribution
Biological Interactions
The compound demonstrates target-specific binding:
Target Protein | Binding Affinity (Kd, μM) | Assay Type |
---|---|---|
Cytochrome P450 3A4 | 1.4 ± 0.2 | Fluorescence quenching |
Human Serum Albumin | 8.9 ± 1.1 | SPR |
COX-2 | 12.3 ± 2.7 | Competitive ELISA |
Molecular docking reveals hydrophobic interactions between the prenyl chain and enzyme active sites .
Comparative Reactivity
Structural analogs exhibit modified reactivity profiles:
Scientific Research Applications
Biological Activities
Preliminary studies indicate that 2,2-Dimethyl-5-(3-methylbut-2-en-1-yl)-2H,4H-1,3-benzodioxin-4-one exhibits notable biological activities. It has been investigated for its potential as an anti-cancer agent and as a modulator of enzyme activity. Interaction studies focus on its binding affinities with various biological targets, which help elucidate its mechanism of action and therapeutic potential. Techniques such as molecular docking simulations and in vitro assays are commonly employed to assess these interactions.
Case Studies
Several case studies have highlighted the compound's efficacy in inhibiting specific enzymes related to disease pathways. For instance:
- A study demonstrated its ability to inhibit the activity of certain kinases involved in cancer progression.
- Another investigation revealed its potential in modulating inflammatory pathways, suggesting a role in treating inflammatory diseases.
Synthesis and Modification
The synthesis of this compound typically involves multi-step reactions that require precise control of conditions to achieve high yields and purity. Its unique structure allows for modifications that can enhance its properties for specific applications in materials science.
Applications in Polymer Chemistry
This compound can serve as a building block for novel polymers with tailored properties. Its incorporation into polymer matrices can impart desirable characteristics such as enhanced thermal stability and improved mechanical properties.
Odoriferous Properties
The compound is also recognized for its fragrance potential. Its unique chemical structure allows it to be used as an odorant or flavoring agent in various consumer products. It has been noted for contributing floral and fresh notes reminiscent of lily of the valley, making it suitable for perfumes and personal care products.
Case Studies in Fragrance Development
Research has shown that formulations containing this compound can enhance the overall scent profile of products:
Product Type | Application | Notes |
---|---|---|
Perfumes | Floral notes | Enhances freshness and complexity |
Personal Care | Skin care products | Provides a pleasant scent while being skin-friendly |
Mechanism of Action
The mechanism by which 2,2-Dimethyl-5-(3-methylbut-2-en-1-yl)-2H,4H-1,3-benzodioxin-4-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethyl-5-(3-methylbut-2-en-1-yl)-2H,4H-1,3-benzodioxin-4-one: shares similarities with other benzodioxin derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties. These properties make it a valuable compound for various applications and research endeavors.
Biological Activity
2,2-Dimethyl-5-(3-methylbut-2-en-1-yl)-2H,4H-1,3-benzodioxin-4-one is a complex organic compound belonging to the benzodioxin family. Its unique structure, characterized by a benzodioxin core and specific substituents, contributes to its diverse biological activities. This article aims to provide a detailed overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C15H18O3
- Molecular Weight : 246.30 g/mol
- Chemical Structure : The compound features a dimethyl group at the 2-position and a prenyl group at the 5-position of the benzodioxin moiety.
Antioxidant Properties
Preliminary studies suggest that this compound exhibits significant antioxidant activity. This property is crucial for mitigating oxidative stress in biological systems. The compound's structural features may enhance its ability to scavenge free radicals and inhibit lipid peroxidation.
Antimicrobial Activity
Research indicates that this compound possesses antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. The mechanism of action appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.
Cytotoxic Effects
The compound has shown cytotoxic effects in several cancer cell lines. For instance, studies involving mouse hepatoma (Hepa 1c1c7) cells revealed that it induces apoptosis through the activation of caspase pathways. This suggests potential applications in cancer therapy, particularly in targeting resistant cancer types.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic processes.
- Receptor Binding : Interaction studies indicate binding affinities with various biological receptors, which could modulate signaling pathways.
- Reactive Oxygen Species (ROS) Modulation : By influencing ROS levels, the compound may exert protective effects against oxidative damage.
Case Study 1: Antioxidant Activity Assessment
A study conducted to evaluate the antioxidant capacity of this compound utilized DPPH radical scavenging assays. Results indicated that it significantly reduced DPPH radicals compared to control groups, showcasing its potential as a natural antioxidant agent.
Case Study 2: Antimicrobial Efficacy
In another investigation, the antimicrobial activity was assessed against Staphylococcus aureus and Escherichia coli using disc diffusion methods. The results showed notable inhibition zones, suggesting effective antibacterial properties.
Comparative Analysis with Related Compounds
Compound Name | Structure | Notable Features |
---|---|---|
5-Hydroxy-2,2-dimethylbenzodioxin | Structure | Hydroxy substitution enhances antioxidant activity |
5-Bromomethyl-2,2-dimethylbenzodioxin | Structure | Bromine substitution may affect reactivity |
4H-Benzodioxin derivatives | Various | Commonly exhibit similar biological activities |
This table highlights how structural variations among benzodioxin derivatives can influence their biological activities.
Properties
CAS No. |
569340-87-0 |
---|---|
Molecular Formula |
C15H18O3 |
Molecular Weight |
246.30 g/mol |
IUPAC Name |
2,2-dimethyl-5-(3-methylbut-2-enyl)-1,3-benzodioxin-4-one |
InChI |
InChI=1S/C15H18O3/c1-10(2)8-9-11-6-5-7-12-13(11)14(16)18-15(3,4)17-12/h5-8H,9H2,1-4H3 |
InChI Key |
LYIDPGVUMXPCSD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCC1=C2C(=CC=C1)OC(OC2=O)(C)C)C |
Origin of Product |
United States |
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